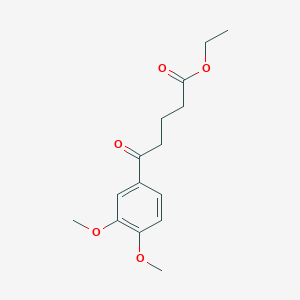

Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate

Description

Properties

IUPAC Name |

ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-4-20-15(17)7-5-6-12(16)11-8-9-13(18-2)14(10-11)19-3/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSWJILZJRDXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295823 | |

| Record name | ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101499-71-2 | |

| Record name | ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate, a valuable keto-ester intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore two primary, field-proven synthetic routes, delving into the mechanistic underpinnings, experimental protocols, and characterization of the target molecule. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a functionalized aromatic ketone with significant potential as a building block in medicinal chemistry. Its structure combines a substituted aromatic ring, a ketone, and an ester, offering multiple points for further chemical modification. The synthesis of this molecule primarily relies on the principles of electrophilic aromatic substitution, specifically the Friedel-Crafts acylation of the electron-rich 1,2-dimethoxybenzene (veratrole).

This guide will detail two robust synthetic strategies:

-

Pathway A: Direct Friedel-Crafts Acylation. This one-step approach involves the direct acylation of veratrole with an activated derivative of monoethyl glutarate.

-

Pathway B: Two-Step Synthesis via a Keto-Acid Intermediate. This pathway first involves the acylation of veratrole with glutaric anhydride, followed by the esterification of the resulting carboxylic acid.

Each pathway will be presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a workflow diagram for clarity.

Mechanistic Insights: The Chemistry of Synthesis

The core chemical transformation in the synthesis of this compound is the Friedel-Crafts acylation. This reaction is a classic example of electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring.[1][2]

The Friedel-Crafts Acylation of Veratrole

The reaction is initiated by the activation of the acylating agent by a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The Lewis acid coordinates to the halogen of the acyl chloride (in Pathway A) or the carbonyl oxygen of the anhydride (in Pathway B), generating a highly electrophilic acylium ion.[2] This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[2]

The electron-rich veratrole ring then acts as a nucleophile, attacking the acylium ion. The two methoxy groups on the veratrole ring are strongly activating and ortho-, para-directing. Due to steric hindrance from the methoxy groups, the acylation predominantly occurs at the para position to one of the methoxy groups (position 4), leading to the desired 3,4-disubstituted product.[3] The subsequent loss of a proton from the intermediate sigma complex restores the aromaticity of the ring.[1]

A crucial aspect of Friedel-Crafts acylation is that the ketone product can form a complex with the Lewis acid catalyst, necessitating the use of stoichiometric amounts of the catalyst.[4] The final product is liberated during an aqueous workup.[4][5]

Fischer Esterification

Pathway B employs a Fischer esterification to convert the intermediate keto-acid to the final ethyl ester. This reaction involves the acid-catalyzed nucleophilic acyl substitution of a carboxylic acid with an alcohol.[6][7] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the ester.[8] This is a reversible reaction, and to drive it towards the product, an excess of the alcohol (ethanol) is typically used, or water is removed as it is formed.[9]

Synthetic Pathways and Experimental Protocols

The following sections provide detailed, step-by-step protocols for the two primary synthetic routes to this compound.

Pathway A: Direct Friedel-Crafts Acylation

This pathway offers a more direct, one-pot synthesis of the target molecule.

Caption: Workflow for the Direct Friedel-Crafts Acylation (Pathway A).

Step 1: Synthesis of Ethyl 5-chloro-5-oxopentanoate (Ethyl Glutaryl Chloride)

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add monoethyl glutarate (1 equivalent).

-

Slowly add thionyl chloride (1.2 equivalents) to the flask at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude ethyl 5-chloro-5-oxopentanoate, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C (ice bath).[10]

-

Slowly add a solution of ethyl 5-chloro-5-oxopentanoate (1 equivalent) in anhydrous DCM to the suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add a solution of veratrole (1 equivalent) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[5] This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a viscous oil or low-melting solid.

Pathway B: Two-Step Synthesis via a Keto-Acid Intermediate

Caption: Workflow for the Two-Step Synthesis (Pathway B).

Step 1: Synthesis of 4-(3,4-dimethoxybenzoyl)butanoic acid

-

In a round-bottom flask, heat polyphosphoric acid (PPA) to 60-70 °C with mechanical stirring.[11]

-

Add a mixture of veratrole (1 equivalent) and glutaric anhydride (1.1 equivalents) portion-wise to the hot PPA, ensuring the temperature does not exceed 80 °C.

-

Stir the reaction mixture at 70-80 °C for 2-3 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

The precipitated solid, 4-(3,4-dimethoxybenzoyl)butanoic acid, is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Fischer Esterification

-

In a round-bottom flask, dissolve the 4-(3,4-dimethoxybenzoyl)butanoic acid (1 equivalent) in an excess of absolute ethanol.[7]

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux for 4-6 hours.[12]

-

Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the final product.

Product Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques. Below are the expected spectral data based on the structure and data from analogous compounds.

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₂₀O₅ |

| Molecular Weight | 280.32 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.6 ppm). A doublet for the proton ortho to the carbonyl group, a doublet of doublets for the proton between the methoxy and carbonyl groups, and a singlet or narrow doublet for the proton ortho to the two methoxy groups.

-

Methoxy Protons: Two singlets around δ 3.9 ppm, each integrating to 3H.

-

Ethyl Ester Protons: A quartet around δ 4.1 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.2 ppm (3H, -OCH₂CH₃).

-

Aliphatic Protons: Two triplets corresponding to the two methylene groups of the pentanoate chain, likely in the δ 2.0-3.2 ppm range.

-

-

¹³C NMR:

-

Carbonyl Carbons: Two signals in the downfield region, one for the ketone (~δ 198 ppm) and one for the ester (~δ 173 ppm).[13]

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), including two quaternary carbons attached to the methoxy groups and the carbonyl group.[5]

-

Methoxy Carbons: Two signals around δ 56 ppm.[5]

-

Ethyl Ester Carbons: Signals around δ 60 ppm (-OCH₂) and δ 14 ppm (-CH₃).[13]

-

Aliphatic Carbons: Three signals for the methylene carbons of the pentanoate chain.

-

Infrared (IR) Spectroscopy

-

C=O Stretching: Two strong absorption bands are expected. One for the aromatic ketone carbonyl around 1670-1690 cm⁻¹ and another for the ester carbonyl around 1730-1750 cm⁻¹.[13]

-

C-O Stretching: Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ corresponding to the aryl-alkyl ether and the ester C-O bonds.

-

Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Signals just below 3000 cm⁻¹.

Mass Spectrometry (MS)

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 280.32).

-

Characteristic fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and cleavage at the carbonyl groups.

Conclusion

This technical guide has detailed two effective and scientifically sound pathways for the synthesis of this compound. Pathway A offers a more direct route, while Pathway B provides a robust two-step alternative that may be more suitable depending on reagent availability and stability. The choice of pathway will depend on the specific requirements of the laboratory, including scale, available starting materials, and desired purity. The provided mechanistic insights and detailed protocols are intended to empower researchers to confidently and successfully synthesize this important chemical intermediate.

References

-

Supporting Information. The Royal Society of Chemistry.

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.

-

YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.

-

ChemBK. ethyl 5-chloro-5-oxopentanoate.

-

Wikipedia. Friedel–Crafts reaction.

-

YouTube. Experiment 14: Friedel-Crafts Acylation.

-

University of Michigan. Experiment 1: Friedel-Crafts Acylation.

-

Wiley-VCH. Supporting Information.

-

PrepChem.com. Synthesis of ethyl 5-oxopentanoate.

-

ResearchGate. Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst.

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

-

ResearchGate. Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst.

-

ACS Publications. Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst.

-

Sigma-Aldrich. Friedel–Crafts Acylation.

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

-

YouTube. Friedel Crafts Acylation Reaction Mechanism.

-

Vedantu. Esterification Mechanism and Reaction of Butanoic Acid with Alcohols.

-

Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis.

-

Quora. What are the esterification reactions, equation, and products of butanoic acid?.

-

Scribd. Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences.

-

Kirt Michael. 4.8 Reaction Pathway for Esterification A somewhat simplified step.

-

Royal Society of Chemistry. Supporting Information Soluble Asphaltene Oxide: A Homogeneous Carbocatalyst That Promotes Synthetic Transformations.

-

Chemguide. esterification - alcohols and carboxylic acids.

-

BLDpharm. 951886-69-4|Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxopentanoate.

-

Longdom Publishing. Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5.

-

ResearchGate. Polyphosphoric Acid in Organic Synthesis.

-

Organic Chemistry Portal. Ester synthesis by esterification.

-

Google Patents. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.

-

PubMed Central. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives.

-

Chemistry LibreTexts. Friedel-Crafts Reactions.

Sources

- 1. rsc.org [rsc.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. orgsyn.org [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 8. oit.edu [oit.edu]

- 9. quora.com [quora.com]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | C10H12O6 | CID 94866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

Spectroscopic Analysis of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of aromatic ketoesters, with a specific focus on the analytical methodologies applicable to Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate. While a complete, experimentally verified dataset for this specific molecule is not publicly available in cited literature at the time of this publication, this guide serves as an expert-level walkthrough of the principles, experimental protocols, and data interpretation techniques central to the structural elucidation of this and similar organic small molecules. We will explore the application of Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in confirming the molecular structure and purity of the target compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a robust framework for researchers in the field.

Introduction: The Importance of Spectroscopic Characterization

The precise structural confirmation of a synthesized organic molecule is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering detailed insights into the connectivity of atoms, the nature of functional groups, and the overall molecular weight. This compound, a molecule featuring an aromatic ring, a ketone, and an ester functional group, presents a rich case study for the application of modern spectroscopic methods. The dimethoxyphenyl moiety is a common feature in many biologically active compounds, making the unambiguous characterization of such structures a critical step in medicinal chemistry and materials science.

This guide will dissect the expected spectroscopic data for this compound, providing a detailed, step-by-step analysis of each technique.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[1] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the signals from the analyte.[1] Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.

-

Data Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include the number of scans (typically 8-16 for a sample of this concentration), the relaxation delay, and the acquisition time.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The interpretation relies on chemical shift (δ), integration (relative number of protons), and spin-spin coupling (multiplicity).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-6' |

| ~7.5 | dd | 1H | H-2' |

| ~6.9 | d | 1H | H-5' |

| 4.12 | q | 2H | H-8 |

| 3.94 | s | 3H | OCH₃ (C4') |

| 3.92 | s | 3H | OCH₃ (C3') |

| 3.05 | t | 2H | H-4 |

| 2.45 | t | 2H | H-2 |

| 2.10 | p | 2H | H-3 |

| 1.25 | t | 3H | H-9 |

-

Aromatic Protons (δ 6.9-7.6): The three protons on the dimethoxyphenyl ring are expected to appear in the aromatic region. Due to the substitution pattern, they will exhibit characteristic coupling patterns. H-5' will be a doublet, coupled to H-6'. H-6' will also be a doublet, coupled to H-5'. H-2' will appear as a doublet of doublets, being coupled to both H-6' (meta-coupling, smaller J value) and H-5' (ortho-coupling, larger J value).

-

Ethyl Ester Protons (δ 1.25 and 4.12): The ethyl group will give rise to a quartet for the methylene protons (H-8) at around 4.12 ppm, coupled to the three methyl protons (H-9). The methyl protons will appear as a triplet at approximately 1.25 ppm, coupled to the two methylene protons.

-

Methoxy Protons (δ 3.92 and 3.94): The two methoxy groups are in slightly different electronic environments and are expected to appear as two distinct singlets around 3.9 ppm.

-

Aliphatic Chain Protons (δ 2.10-3.05): The three methylene groups in the pentanoate chain will show characteristic triplet and pentet (or multiplet) patterns due to coupling with their neighbors. The methylene group adjacent to the ketone (H-4) will be the most deshielded.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer, operating at a corresponding frequency for ¹³C nuclei (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to a series of singlets, one for each unique carbon atom.[2] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C-5 (Ketone C=O) |

| ~173 | C-1 (Ester C=O) |

| ~153 | C-4' |

| ~149 | C-3' |

| ~129 | C-1' |

| ~123 | C-6' |

| ~110 | C-2', C-5' |

| ~61 | C-8 (OCH₂) |

| ~56 | OCH₃ |

| ~35 | C-4 |

| ~28 | C-2 |

| ~20 | C-3 |

| ~14 | C-9 (CH₃) |

-

Carbonyl Carbons (δ 173 and 198): The two carbonyl carbons of the ester and ketone are the most deshielded and will appear at the downfield end of the spectrum.

-

Aromatic Carbons (δ 110-153): The six carbons of the aromatic ring will appear in this region. The carbons attached to the oxygen atoms (C-3' and C-4') will be the most deshielded.

-

Aliphatic Carbons (δ 14-61): The carbons of the ethyl group and the pentanoate chain will appear in the upfield region of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.[3] Alternatively, for a liquid or dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: The spectrum is recorded using an FT-IR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.[4]

-

Data Acquisition: The sample is scanned with infrared radiation, and the absorbance is recorded as a function of wavenumber (cm⁻¹).

Predicted FT-IR Spectrum and Interpretation

The FT-IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | Ester C=O stretch |

| ~1680 | Strong | Ketone C=O stretch |

| ~1600, ~1515 | Medium-Strong | Aromatic C=C stretch |

| ~1270, ~1150 | Strong | C-O stretch (ester and ether) |

The presence of two distinct strong carbonyl absorption bands is a key diagnostic feature for this molecule.

Caption: A simplified workflow for NMR analysis.

Mass Spectrometry (MS)

Experimental Protocol

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for small organic molecules.[5] In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier detects the ions, and the abundance of each ion is recorded.

Predicted Mass Spectrum and Interpretation

The mass spectrum provides the molecular weight of the compound and information about its structure from the fragmentation pattern.

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₅H₂₀O₅) is 280.32 g/mol . The mass spectrum should show a molecular ion peak at m/z = 280.

-

Fragmentation Pattern: Key fragmentation pathways would involve the cleavage of the ester and ketone functionalities. Expected fragments include:

-

m/z = 165: Loss of the ethyl pentanoate side chain, resulting in the stable 3,4-dimethoxybenzoyl cation.

-

m/z = 137: Further loss of CO from the benzoyl cation.

-

m/z = 235: Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.

-

Caption: Predicted key fragmentation pathways in the EI-MS of the title compound.

Conclusion

The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of this compound. Each technique offers complementary information that, when pieced together, allows for the unambiguous confirmation of the molecular structure. This guide has outlined the theoretical and practical considerations for acquiring and interpreting this data, providing a valuable resource for researchers working with similar small organic molecules.

References

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- de Hoffmann, E., & Stroobant, V. (2007).

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

-

University of California, Irvine. (2014, June 17). Fourier Transform Infrared Spectroscopy. Aerosol Photochemistry Group. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

CEIT, University of the Basque Country. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and detailed characterization of a newly synthesized chalcone, 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)pro… [ouci.dntb.gov.ua]

- 3. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 4-[3-(4-ethoxy-4-oxobutyl)-5-methoxyphenyl]butanoate | C19H28O5 | CID 86073234 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectra of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive technique in the field of organic chemistry for the structural elucidation of molecules. For drug development professionals and researchers, confirming the precise structure of a synthesized compound is a critical, non-negotiable step. This guide provides a comprehensive analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound, a molecule featuring a rich combination of functional groups including an aromatic ring, a ketone, an ester, and two ether linkages. Understanding the spectral signatures of this compound offers a valuable case study for interpreting complex organic molecules.

The structure, with IUPAC-recommended numbering for the pentanoate chain and standard numbering for the aromatic ring, is presented below. This numbering will be used for all subsequent spectral assignments.

Caption: Structure of this compound.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent protons.

Predicted Chemical Shifts and Multiplicities

The structure suggests eight unique proton signals. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), largely influenced by the inductive and resonance effects of nearby functional groups.

-

Aromatic Protons (δ 6.5-8.0 ppm): Protons directly attached to an aromatic ring resonate in this downfield region due to the ring current effect.[1][2][3] The substitution pattern on the 3,4-dimethoxyphenyl ring creates three distinct aromatic proton environments (H-2', H-5', H-6').

-

H-6' and H-2': These protons are ortho to the electron-withdrawing ketone group. This deshielding effect shifts their signals significantly downfield.[4]

-

H-5': This proton is ortho to one electron-donating methoxy group and para to the other, resulting in shielding and an upfield shift relative to the other aromatic protons.[4]

-

-

Ethyl Ester Protons (-OCH₂CH₃):

-

Aliphatic Chain Protons (-CH₂CH₂CH₂-):

-

H-4: The methylene protons adjacent to the ketone (C5) are deshielded and typically appear around δ 2.5-3.0 ppm.[1][6]

-

H-2: The methylene protons adjacent to the ester carbonyl (C1) are similarly deshielded, resonating around δ 2.2-2.5 ppm.[5]

-

H-3: The central methylene group is the most shielded of the aliphatic chain protons and is expected around δ 1.8-2.2 ppm. Each of these methylene groups is expected to be a triplet due to coupling with its neighboring CH₂ group.

-

-

Methoxy Protons (-OCH₃): The two methoxy groups are in distinct environments and will appear as two sharp singlets, typically in the range of δ 3.8-4.0 ppm.

Summary of ¹H NMR Data

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale for Assignment |

| H-2' | ~7.6 | d | 1H | J(ortho) ≈ 8 Hz | Ortho to C=O, deshielded. |

| H-6' | ~7.5 | dd | 1H | J(ortho) ≈ 8 Hz, J(meta) ≈ 2 Hz | Ortho to C=O and meta to -OCH₃, deshielded. |

| H-5' | ~6.9 | d | 1H | J(ortho) ≈ 8 Hz | Ortho and para to -OCH₃ groups, shielded. |

| -OCH₂ CH₃ | ~4.1 | q | 2H | J ≈ 7 Hz | Adjacent to ester oxygen.[5] |

| 3'-OCH₃ | ~3.9 | s | 3H | - | Methoxy group protons. |

| 4'-OCH₃ | ~3.9 | s | 3H | - | Methoxy group protons. |

| H-4 | ~3.0 | t | 2H | J ≈ 7 Hz | Alpha to ketone carbonyl.[6] |

| H-2 | ~2.4 | t | 2H | J ≈ 7 Hz | Alpha to ester carbonyl.[5] |

| H-3 | ~2.0 | t | 2H | J ≈ 7 Hz | Beta to both carbonyls, most shielded in chain. |

| -OCH₂CH₃ | ~1.2 | t | 3H | J ≈ 7 Hz | Terminal methyl of ethyl ester.[5] |

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Chemical Shifts

The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it.

-

Carbonyl Carbons (δ 170-210 ppm): This is the most downfield region of the spectrum. Ketone carbonyls are typically found at higher chemical shifts (δ > 190 ppm) than ester carbonyls (δ 170-185 ppm).[7][8]

-

C5 (Ketone): Expected around δ 198 ppm.

-

C1 (Ester): Expected around δ 173 ppm.

-

-

Aromatic Carbons (δ 110-160 ppm): Aromatic carbons resonate in this wide range.[2][3] Carbons bearing substituents (quaternary carbons) often have different shifts than those bonded to hydrogen.

-

C3' and C4': The carbons attached to the electronegative oxygen of the methoxy groups will be the most downfield in the aromatic region.

-

C1': The carbon attached to the keto-acyl group will also be deshielded.

-

C2', C5', C6': These protonated carbons will appear within the typical aromatic range, with their exact shifts influenced by the electronic effects of the substituents.

-

-

Aliphatic and Methoxy Carbons (δ 10-70 ppm):

-

-OCH₂CH₃: The carbon bonded to the ester oxygen will be the most downfield in this group, around δ 61 ppm.[9]

-

-OCH₃: The methoxy carbons typically appear around δ 56 ppm.[10]

-

C2, C4: Carbons alpha to a carbonyl group are deshielded and appear in the δ 30-40 ppm range.

-

C3: The central methylene carbon is the most shielded, expected around δ 20-25 ppm.

-

-OCH₂CH₃: The terminal methyl carbon is highly shielded, appearing around δ 14 ppm.

-

Summary of ¹³C NMR Data

| Signal Assignment | Predicted δ (ppm) | Rationale for Assignment |

| C5 (Ketone C=O) | ~198 | Ketone carbonyls are significantly deshielded.[6] |

| C1 (Ester C=O) | ~173 | Ester carbonyls are less deshielded than ketones.[7][8] |

| C4' | ~154 | Aromatic carbon attached to -OCH₃ group. |

| C3' | ~149 | Aromatic carbon attached to -OCH₃ group. |

| C1' | ~129 | Quaternary aromatic carbon attached to the acyl group. |

| C6' | ~123 | Aromatic CH. |

| C2' | ~110 | Aromatic CH. |

| C5' | ~110 | Aromatic CH. |

| -O CH₂CH₃ | ~61 | Carbon attached to ester oxygen. |

| 3'-O CH₃ | ~56 | Methoxy carbon.[10] |

| 4'-O CH₃ | ~56 | Methoxy carbon.[10] |

| C4 | ~38 | Methylene carbon alpha to ketone. |

| C2 | ~33 | Methylene carbon alpha to ester. |

| C3 | ~20 | Central methylene carbon. |

| -OCH₂C H₃ | ~14 | Terminal methyl carbon of ethyl group. |

Part 3: Experimental Design and Validation

Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a self-validating system for the analysis of this compound.

Workflow for NMR Analysis

Caption: Standard workflow for structural elucidation via NMR spectroscopy.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.2 ppm for ¹³C).[11]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for precise chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer or higher):

-

Insert the sample into the spectrometer.

-

Lock the field frequency onto the deuterium signal of the CDCl₃. This corrects for any magnetic field drift.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for resolving fine coupling patterns.

-

Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.

-

-

¹H Spectrum Acquisition:

-

Temperature: 300 K.[12]

-

Pulse Angle: 30-45 degrees (to allow for faster repetition without saturation).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2-5 seconds (to allow protons to return to equilibrium).

-

Number of Scans: 8-16 scans. Due to the high natural abundance of ¹H, a sufficient signal-to-noise ratio is achieved quickly.

-

-

¹³C Spectrum Acquisition:

-

Mode: Proton-decoupled (to produce single lines for each carbon and improve signal-to-noise via the Nuclear Overhauser Effect).

-

Pulse Angle: 45-60 degrees.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-2048 scans. A higher number of scans is required due to the low natural abundance (1.1%) of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signals.

-

Phase correct the resulting spectra to ensure all peaks are in positive absorption mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual CDCl₃ signal.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

References

-

Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Supporting Information. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Chem LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chem LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for:. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0043803). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0166783). Retrieved from [Link]

-

Chem LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Retrieved from [Link]

-

University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. Retrieved from [Link]

-

Supporting Information. (n.d.). 13 - Supporting Information. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy - Organic Chemistry Data & Info. Retrieved from [Link]

-

Allery Chemistry. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Allery Chemistry. (2018, March 29). Exam question walkthrough - Proton NMR AROMATIC ESTER. YouTube. Retrieved from [Link]

-

PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

-

Chem LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-[2-(dimethylamino)phenyl]-5-oxopentanoate. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 4-Ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. spectrabase.com [spectrabase.com]

- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

Physical and chemical properties of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical data with established chemical principles to serve as a foundational resource. We will explore the compound's structural attributes, predictable physicochemical parameters, characteristic spectroscopic signatures, a plausible synthetic pathway, and its potential utility as a versatile intermediate in the synthesis of complex molecular architectures. The methodologies and data presented herein are grounded in authoritative chemical knowledge to ensure scientific integrity and practical applicability in a laboratory setting.

Introduction and Strategic Overview

This compound is a bifunctional organic molecule featuring a keto-ester backbone appended to a dimethoxy-substituted phenyl ring. The 3,4-dimethoxyphenyl moiety, also known as a veratryl group, is a key structural motif present in numerous natural products and pharmacologically active compounds, valued for its electron-donating properties and its role as a precursor to catechol derivatives. The presence of both a ketone and an ethyl ester provides two distinct handles for chemical modification, positioning this compound as a valuable building block in synthetic chemistry.

This guide moves beyond a simple data sheet by elucidating the causality behind the compound's properties—explaining how its structure dictates its reactivity and spectroscopic behavior. This deeper understanding is critical for its effective utilization in multi-step synthetic campaigns aimed at novel therapeutic agents.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's structure is the cornerstone of all subsequent analysis.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₅H₂₀O₅

-

Molecular Weight: 280.32 g/mol [1]

A 2D representation of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties. As experimental data is not widely published, these values are primarily computed estimates based on the compound's structure, providing a reliable baseline for experimental design.

| Property | Value | Source & Justification |

| Molecular Weight | 280.32 g/mol | Calculated from Molecular Formula C₁₅H₂₀O₅.[1] |

| Appearance | White to pale yellow solid or oil | Predicted based on similar aromatic ketones and esters.[2] |

| XLogP3-AA | 1.6 | Computed value, indicating moderate lipophilicity.[1] |

| Hydrogen Bond Donors | 0 | No -OH or -NH groups are present.[1] |

| Hydrogen Bond Acceptors | 5 | Three ether oxygens, two carbonyl oxygens.[1] |

| Rotatable Bond Count | 9 | Indicates significant conformational flexibility.[1] |

| Topological Polar Surface Area (TPSA) | 61.8 Ų | Computed value, relevant for predicting membrane permeability.[1] |

| Boiling Point | ~166-167 °C at 0.3 Torr | Estimated from a closely related trimethoxy analog.[3] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone, THF, DMSO). Sparingly soluble in nonpolar solvents (hexanes). Insoluble in water. | Predicted based on functional groups and overall polarity. |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectral data.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The proton NMR spectrum is expected to be highly informative, with distinct signals for the aromatic, aliphatic, and methoxy protons.

-

δ 7.6-7.5 (m, 2H): Aromatic protons ortho to the carbonyl group. Deshielded due to the electron-withdrawing effect of the ketone.

-

δ 6.9 (d, 1H): Aromatic proton ortho to a methoxy group. Shielded by the electron-donating effect.

-

δ 4.1 (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester, split by the adjacent methyl group.

-

δ 3.9 (s, 6H): Two distinct singlets for the two methoxy group protons (-OCH₃). May overlap.

-

δ 3.0 (t, 2H): Methylene protons adjacent to the aromatic ketone (-C(=O)-CH₂-).

-

δ 2.4 (t, 2H): Methylene protons adjacent to the ester carbonyl (-CH₂-C(=O)O-).

-

δ 2.0 (p, 2H): Central methylene protons of the pentanoate chain (-CH₂-CH₂-CH₂-).

-

δ 1.2 (t, 3H): Methyl protons (-CH₂-CH₃) of the ethyl ester, split by the adjacent methylene group.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

The carbon spectrum will confirm the presence of all 15 carbon atoms in their unique chemical environments.

-

δ ~200: Aromatic ketone carbonyl carbon.

-

δ ~173: Ester carbonyl carbon.

-

δ ~153, ~149: Aromatic carbons attached to methoxy groups.

-

δ ~129-123: Aromatic carbons.

-

δ ~110: Aromatic carbons ortho/para to methoxy groups.

-

δ ~61: Methylene carbon of the ethyl ester (-O-CH₂-).

-

δ ~56: Methoxy carbons (-OCH₃).

-

δ ~38, ~33, ~20: Aliphatic methylene carbons of the pentanoate chain.

-

δ ~14: Methyl carbon of the ethyl ester (-CH₃).

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)

The IR spectrum is ideal for rapidly identifying the key functional groups.

-

~3050-2950 cm⁻¹: C-H stretching from aromatic and aliphatic groups.

-

~1735 cm⁻¹: Strong, sharp absorbance from the ester C=O stretch.

-

~1680 cm⁻¹: Strong, sharp absorbance from the aromatic ketone C=O stretch (conjugated).

-

~1600, ~1515 cm⁻¹: C=C stretching from the aromatic ring.

-

~1270, ~1140 cm⁻¹: Strong C-O stretching from the ester and ether linkages.[4][5]

Mass Spectrometry (MS-EI)

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation.

-

Molecular Ion (M⁺): m/z = 280.

-

Key Fragments (Predicted):

-

m/z = 165: [C₉H₉O₃]⁺, corresponding to the 3,4-dimethoxybenzoyl cation, a very stable and likely base peak.

-

m/z = 235: [M - OEt]⁺, loss of the ethoxy group.

-

m/z = 252: [M - C₂H₄]⁺, McLafferty rearrangement of the ester.

-

m/z = 115: Loss of the ethyl pentanoate side chain.

-

Synthesis and Reactivity

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A robust and logical method for preparing this compound is via the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with ethyl 5-chloro-5-oxopentanoate (glutaryl chloride monoethyl ester).

Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.

-

Lewis Acid Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).

-

Acylating Agent Addition: Add ethyl 5-chloro-5-oxopentanoate (1.0 eq.) dropwise to the stirred suspension. Stir for 15 minutes.

-

Nucleophile Addition: Add a solution of veratrole (1.1 eq.) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and neutralizes the catalyst.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Chemical Reactivity

-

Ketone Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH, H₂O/EtOH) or acidic conditions.

-

Aromatic Ring Substitution: The electron-rich aromatic ring is susceptible to further electrophilic aromatic substitution, such as nitration or halogenation.

-

Alpha-Carbon Chemistry: The methylene protons alpha to both carbonyl groups can be deprotonated with a suitable base to form an enolate, enabling further alkylation or condensation reactions.

Potential Applications in Drug Development

The structural motifs within this compound make it a promising scaffold for medicinal chemistry.

-

Intermediate for Heterocycle Synthesis: The 1,4-dicarbonyl relationship (after modification) can be used to construct various five- and six-membered heterocycles, which are privileged structures in drug discovery.

-

Scaffold for Combretastatin Analogues: The 3,4-dimethoxyphenyl group is a feature of many natural products like combretastatin, a potent tubulin polymerization inhibitor.[6] This compound could serve as a starting point for novel analogues with modified linkers.[6]

-

Precursor for Dopamine Receptor Ligands: The dimethoxybenzene ring can be demethylated to reveal a catechol structure, which is a core component of dopamine and related neurotransmitters. This makes the scaffold interesting for developing novel CNS-active agents.

-

Building Block for Isoquinoline Alkaloids: Phenylethylamine derivatives are key to synthesizing isoquinoline alkaloids.[7] The backbone of this molecule can be chemically elaborated to access such structures.

Safety and Handling

As with any laboratory chemical where toxicological properties have not been fully investigated, appropriate precautions must be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.[8][9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[10]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant synthetic potential. Its combination of an activated aromatic ring and a versatile keto-ester functional group arrangement makes it an attractive starting material for creating diverse and complex molecular targets. This guide provides the foundational chemical, physical, and spectroscopic data necessary for researchers to confidently synthesize, identify, and manipulate this molecule in their pursuit of novel chemical entities for scientific and therapeutic applications.

References

- ChemicalBook. (2025). Fatty acids, lanolin, isopropyl esters | 63393-93-1.

- Fengchen Group. (n.d.). Isopropyl Lanolate BP EP USP CAS 63393-93-1 Manufacturers and Suppliers.

- Safety Data Sheet. (2023).

- Ataman Kimya. (n.d.). ISOPROPYL LANOLATE PROPERTIES | DESCRIPTION.

- Ataman Kimya. (n.d.). ISOPROPYL LANOLATE.

- ChemWhat. (n.d.). Fatty acids, lanolin, iso-Pr esters CAS#: 63393-93-1.

-

PubChem. (2025). Ethyl 5-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Indagoo Research Chemicals. (2025).

- Acros Organics. (2025).

- MarkHerb. (n.d.).

- PrepChem.com. (n.d.). Synthesis of ethyl 5-oxopentanoate.

- Chemdiv. (n.d.). Compound 5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-5-oxopentanoic acid.

- Chemsrc. (2025). Ethyl 5-methoxy-3-oxopentanoate | CAS#:104629-86-9.

- Wiley-VCH. (n.d.).

-

PubChem. (n.d.). Ethyl 5-(2,4-dimethoxyphenyl)-4-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

- Chem-Impex. (n.d.). Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate.

-

PubChem. (2025). Pentanoic acid, 5-(4-formyl-3,5-dimethoxyphenoxy)-, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?

- ChemScene. (n.d.). Ethyl 5,5-difluoro-4-oxopentanoate.

-

meriSTEM (ANU). (2021). Spectroscopy worked example combining IR, MS and NMR. YouTube. Retrieved from [Link]

- ChemicalBook. (n.d.). ETHYL 5-(2,3,4-TRIMETHOXYPHENYL)-5-OXOVALERATE.

- ResearchGate. (2025). Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent).

- MDPI. (n.d.). Ethyl 4-Ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate.

-

El-Naggar, M., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. PMC - NIH. Retrieved from [Link]

- University of Wisconsin. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- MedchemExpress.com. (n.d.). 5-Methoxy-5-oxopentanoic acid.

- Molbank. (2022). Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)

- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis...

- ResearchGate. (2025). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds.

-

PubChem. (n.d.). Ethyl 5-[2-(dimethylamino)phenyl]-5-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Kamal, A., et al. (2012). Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][11][12]diazepines. PMC - PubMed Central. Retrieved from [Link]

- SciELO. (n.d.). Synthesis of novel PETT analogues: 3,4-dimethoxy phenyl ethyl 1,3,5-triazinyl thiourea derivatives and their antibacterial and anti-HIV studies.

- RSC Publishing. (n.d.). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.

Sources

- 1. Ethyl 5-(2,4-dimethoxyphenyl)-4-oxopentanoate | C15H20O5 | CID 63900499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. ETHYL 5-(2,3,4-TRIMETHOXYPHENYL)-5-OXOVALERATE CAS#: 854859-30-6 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. Fatty acids, lanolin, isopropyl esters | 63393-93-1 [chemicalbook.com]

- 12. media.adeo.com [media.adeo.com]

An In-Depth Technical Guide to Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate, a keto-ester of significant interest in synthetic and medicinal chemistry. This document delves into its chemical identity, synthesis, structural characterization, and potential applications, offering insights grounded in established chemical principles.

Core Compound Identification

-

Chemical Name: this compound

-

CAS Number: 101499-71-2

-

Molecular Formula: C₁₅H₂₀O₅

-

Molecular Weight: 280.32 g/mol

-

Synonyms:

-

5-(3,4-dimethoxy-phenyl)-5-oxo-valeric acid ethyl ester

-

ETHYL 5-(3,4-DIMETHOXYPHENYL)-5-OXOVALERATE

-

5-(3,4-Dimethoxy-phenyl)-5-oxo-valeriansaeure-aethylester

-

Chemical Structure:

Caption: Friedel-Crafts Acylation workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

1,2-Dimethoxybenzene (Veratrole)

-

Mono-ethyl glutarate

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

Part A: Preparation of Ethyl 5-chloro-5-oxopentanoate

-

Acid Chloride Formation: In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add mono-ethyl glutarate. Slowly add an excess (approximately 1.5-2 equivalents) of thionyl chloride or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Reaction: Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ or CO/CO₂).

-

Purification: After cooling to room temperature, remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure. The resulting crude ethyl 5-chloro-5-oxopentanoate is typically used directly in the next step without further purification.

Part B: Friedel-Crafts Acylation

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add the crude ethyl 5-chloro-5-oxopentanoate from Part A to the suspension with stirring.

-

Veratrole Addition: In the dropping funnel, prepare a solution of 1,2-dimethoxybenzene (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford this compound as a pure compound.

Structural Characterization and Data Interpretation

Although experimental spectra for this specific compound are not publicly available, the following table outlines the expected spectroscopic data based on the analysis of its chemical structure and comparison with closely related analogues.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Signals in the range of δ 7.3-7.6 ppm for the protons on the aromatic ring. Methoxy Protons: Two singlets around δ 3.9 ppm, each integrating to 3H. Ethyl Ester Protons: A quartet around δ 4.1 ppm (CH₂) and a triplet around δ 1.2 ppm (CH₃). Aliphatic Chain Protons: Multiplets in the range of δ 2.0-3.2 ppm for the -CH₂-CH₂-CH₂- chain. |

| ¹³C NMR | Carbonyl Carbons: Signals around δ 198 ppm (ketone) and δ 173 ppm (ester). Aromatic Carbons: Signals in the range of δ 110-155 ppm. Methoxy Carbons: Signals around δ 56 ppm. Ethyl Ester Carbons: Signals around δ 60 ppm (OCH₂) and δ 14 ppm (CH₃). Aliphatic Chain Carbons: Signals in the range of δ 20-40 ppm. |

| IR Spectroscopy | C=O Stretching: Two strong absorption bands, one around 1735 cm⁻¹ for the ester carbonyl and another around 1675 cm⁻¹ for the ketone carbonyl. C-O Stretching: Strong bands in the region of 1250-1000 cm⁻¹. Aromatic C-H Stretching: Bands around 3100-3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 280.13. Key Fragmentation Patterns: Loss of the ethoxy group (-OC₂H₅, m/z = 235), and fragmentation of the aliphatic chain. |

Potential Applications in Drug Discovery and Development

The 3,4-dimethoxyphenyl moiety is a common structural motif in a wide range of biologically active molecules. This functional group is present in numerous natural products and synthetic compounds with diverse pharmacological activities. Therefore, this compound serves as a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.

Potential Areas of Interest:

-

Anticancer Agents: The 3,4,5-trimethoxyphenyl group, a close relative, is a key component of the potent anticancer agent combretastatin A-4, which targets tubulin polymerization. The 3,4-dimethoxyphenyl group in the target compound could be explored for the development of new anticancer drugs.

-

Cardiovascular Drugs: The 3,4-dimethoxyphenyl group is found in verapamil, a calcium channel blocker used to treat hypertension and angina. This suggests that derivatives of this compound could be investigated for cardiovascular activity.

-

Enzyme Inhibitors: The keto-ester functionality can be a target for various enzymes, and the overall structure can be modified to design specific enzyme inhibitors for a range of therapeutic targets.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel bioactive compounds. Its synthesis via Friedel-Crafts acylation is a well-established and efficient method. The structural features of this molecule, particularly the 3,4-dimethoxyphenyl moiety, make it an attractive starting point for medicinal chemistry programs aimed at discovering new therapeutics.

References

-

PubChem. Ethyl 5-oxopentanoate. Available at: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-

PrepChem. Synthesis of ethyl 5-oxopentanoate. Available at: [Link]

-

Longdom Publishing. Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. Available at: [Link]

-

YouTube. Experiment 14: Friedel-Crafts Acylation. Available at: [Link]

-

ResearchGate. Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). Available at: [Link]

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]

-

5-[2-(3,4-dimethoxyphenyl)ethyl-[11C]methyl-amino]. National Center for Biotechnology Information. Available at: [Link]

A Comprehensive Technical Guide to Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate for Advanced Research

Abstract: This document provides a detailed technical overview of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate, a key chemical intermediate in synthetic organic chemistry and a valuable building block for pharmaceutical development. We will explore its fundamental physicochemical properties, present a robust, field-validated protocol for its synthesis, discuss its analytical characterization, and contextualize its applications within modern drug discovery. This guide is designed for researchers, medicinal chemists, and process development scientists who require a practical and in-depth understanding of this versatile compound.

Introduction: Strategic Importance in Synthesis

This compound is a bifunctional molecule featuring a keto-ester framework attached to a veratrole (1,2-dimethoxybenzene) moiety. The strategic value of this compound lies in its chemical architecture. The 3,4-dimethoxyphenyl group is a prevalent structural motif in a vast number of pharmacologically active compounds, prized for its electron-donating nature and its role as a bioisostere for catechol. The linear five-carbon chain with a ketone at the benzylic position and an ester at the terminus offers multiple reactive handles for subsequent chemical transformations. This makes it an ideal precursor for constructing complex heterocyclic systems and for the derivatization campaigns essential in lead optimization for drug development.[1][2]

Core Physicochemical & Structural Data

A precise understanding of a compound's properties is critical for its effective use in experimental design, from reaction setup to purification and storage.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₅H₂₀O₅ | [3] |

| Molecular Weight | 280.32 g/mol | [3] |

| CAS Number | 101499-71-2 | |

| Appearance | White to off-white solid | |

| Exact Mass | 280.13107373 Da | [3] |

| Topological Polar Surface Area | 61.8 Ų | [3] |

| Rotatable Bond Count | 9 | [3] |

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of veratrole with an activated derivative of glutaric acid monoethyl ester.

Mechanistic Rationale and Protocol Validation

Causality of Reagent Selection: The Friedel-Crafts acylation is an electrophilic aromatic substitution. Veratrole is an activated aromatic ring due to the electron-donating effect of the two methoxy groups, making it highly susceptible to acylation, primarily at the para position relative to one of the methoxy groups. Aluminum chloride (AlCl₃) is a potent Lewis acid that coordinates with the acyl chloride, forming a highly electrophilic acylium ion, which is the key reactive species that attacks the aromatic ring. The reaction must be conducted under strictly anhydrous conditions, as AlCl₃ reacts violently with water, which would quench the catalyst and hydrolyze the acyl chloride.

Self-Validating Protocol: The following protocol includes an acidic workup to decompose the aluminum-ketone complex formed during the reaction and subsequent base and brine washes to remove unreacted acid and inorganic salts, ensuring the isolation of a clean crude product ready for purification.

Detailed Experimental Workflow

Materials:

-

Veratrole (1,2-dimethoxybenzene)

-

Ethyl 4-(chloroformyl)butanoate (Glutaryl chloride monoethyl ester)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Catalyst Suspension: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 eq.). Add anhydrous DCM to create a stirrable suspension.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Acyl Chloride Addition: Slowly add ethyl 4-(chloroformyl)butanoate (1.0 eq.) dropwise to the cooled suspension. Stir for 15 minutes.

-

Veratrole Addition: Add a solution of veratrole (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture. The solution will typically develop a deep color.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl.

-

Extraction & Wash: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM. Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol) or by flash column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Workflow for Friedel-Crafts synthesis of the target compound.

Analytical Characterization & Spectroscopic Signature

Confirmation of the structure and purity of the synthesized product is achieved through standard analytical techniques. The expected spectroscopic data are as follows:

-

¹H NMR: The spectrum will show distinct signals corresponding to: the aromatic protons on the dimethoxyphenyl ring, two singlets for the two methoxy groups (~3.9 ppm), a quartet and a triplet for the ethyl ester group, and a series of triplets for the three methylene groups of the pentanoate chain.

-

¹³C NMR: The carbon spectrum will confirm the presence of 15 unique carbon atoms, including two carbonyl carbons (one for the ketone and one for the ester), the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the chain and ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl (C=O) stretching bands. The aromatic ketone C=O stretch will appear around 1670-1680 cm⁻¹, while the ester C=O stretch will be at a higher frequency, typically 1730-1740 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass of the molecule, matching the calculated value of 280.1311 for the molecular formula C₁₅H₂₀O₅.

Application in Drug Discovery and Medicinal Chemistry

The true utility of this compound is as a versatile scaffold for synthesizing more complex, biologically active molecules.[4] The dual functionality of the keto and ester groups allows for a wide array of subsequent chemical modifications.

Logical Relationship of Functional Groups to Synthetic Strategy

Caption: Potential synthetic transformations of the title compound.

For example, the ketone can be used as a handle to construct five-membered heterocycles like furans or pyrroles. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules. This strategic versatility allows chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies, which are crucial for identifying potent and selective drug candidates.

References

-

PubChem. (n.d.). Ethyl 5-(2,4-dimethoxyphenyl)-4-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Ethyl 3-Oxopentanoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

RSC Publishing. (n.d.). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl 5-(2,4-dimethoxyphenyl)-4-oxopentanoate | C15H20O5 | CID 63900499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Predicted Biological Activity of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract